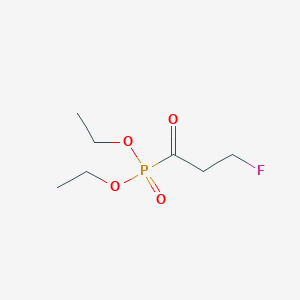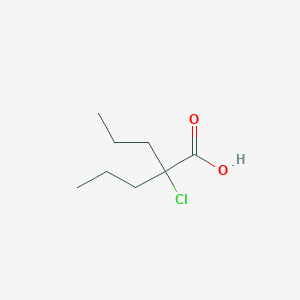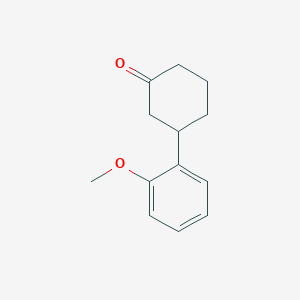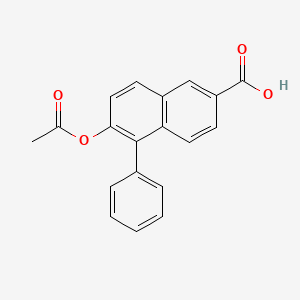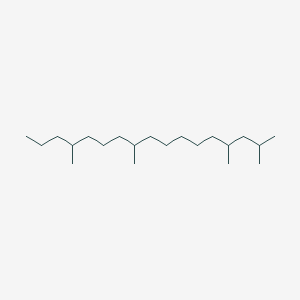![molecular formula C18H19NO3 B12560328 (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one CAS No. 176685-04-4](/img/structure/B12560328.png)
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a benzyloxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one typically involves the reaction of morpholine with a benzyloxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinones depending on the electrophile used.
Applications De Recherche Scientifique
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of (5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
176685-04-4 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(5S)-5-[(4-phenylmethoxyphenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-18-13-21-12-16(19-18)10-14-6-8-17(9-7-14)22-11-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,19,20)/t16-/m0/s1 |
Clé InChI |
IFCMWOLWIXJJFD-INIZCTEOSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(NC(=O)CO1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


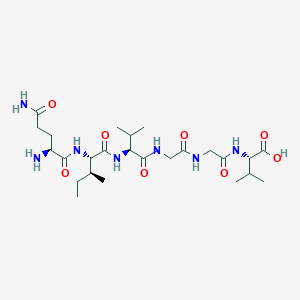
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
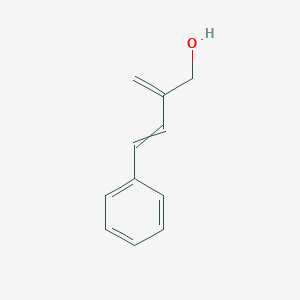
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

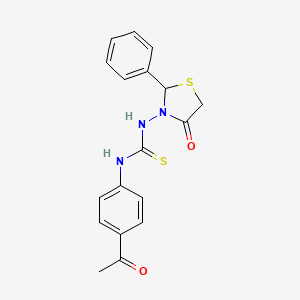
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
